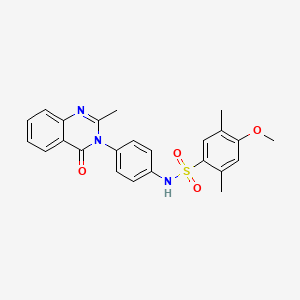

4-methoxy-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-15-14-23(16(2)13-22(15)31-4)32(29,30)26-18-9-11-19(12-10-18)27-17(3)25-21-8-6-5-7-20(21)24(27)28/h5-14,26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJICDXUAFSWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by a sulfonamide group, a quinazolinone moiety, and a methoxy group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a foundational compound for developing novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Structural Features and Synthesis

The compound's structure can be broken down into three main components:

- Sulfonamide Group : Known for its antimicrobial properties by mimicking p-aminobenzoic acid, which inhibits essential microbial enzymes.

- Quinazolinone Moiety : Associated with anticancer activity and the potential to interact with DNA and proteins.

- Methoxy Group : Enhances solubility and bioavailability, facilitating interaction with biological targets.

The synthesis of this compound involves several steps:

- Formation of the Quinazolinone Core : Typically synthesized through cyclization reactions involving anthranilic acid derivatives.

- Sulfonamide Linkage : Achieved by reacting the quinazolinone derivative with sulfonyl chlorides under basic conditions.

- Methoxy Substitution : Introduced via methylation reactions using reagents like methyl iodide .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The quinazolinone structure is known for its ability to inhibit tumor growth by interfering with cellular processes .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs), which play critical roles in various physiological processes and disease pathways. Inhibitors of CAs have therapeutic applications in treating conditions such as glaucoma, epilepsy, and cancer . The sulfonamide portion mimics natural substrates, allowing for competitive inhibition of these enzymes .

Antimicrobial Activity

The sulfonamide group also contributes to antimicrobial properties by inhibiting bacterial growth. This mechanism is similar to that of traditional sulfa drugs, which target bacterial folate synthesis pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-oxoquinazoline | Quinazolinone core | Anticancer activity |

| Benzenesulfonamide | Sulfonamide group | Antimicrobial activity |

| Methoxy derivatives | Enhanced solubility | Improved bioactivity |

These findings suggest that the unique combination of structural features in this compound may lead to enhanced efficacy and safety profiles in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to reduced tumor growth and metastasis .

Anti-inflammatory Effects

Compounds similar to 4-methoxy-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that certain analogs can achieve up to 47.1% inhibition of COX-2 at specific concentrations, suggesting potential use as anti-inflammatory agents .

Neuroprotective Properties

The compound's structural characteristics allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases complicated by depression. Some studies have focused on its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked with neurodegeneration and mood disorders . Compounds with similar structures have shown promise in reducing depressive behaviors in animal models.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its quinazolinone core and methoxy/dimethyl substituents, which influence electronic properties and steric effects. Key comparisons include:

Key Observations :

- The quinazolinone core in the target compound and Compound 4 () enables π-π stacking and hydrogen bonding, critical for target binding.

- The 1,2,4-triazole-3-thione derivatives () exhibit tautomerism (thione ↔ thiol), influencing reactivity and interactions. Their halogen substituents enhance electrophilicity compared to the target compound’s methoxy group .

- Example 53 () incorporates a fluorinated chromenone system, which may improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Key Observations :

- The target compound’s synthesis may require Pd-catalyzed cross-coupling (analogous to Example 53) for quinazolinone formation, whereas triazole-thiones () rely on NaOH-mediated cyclization .

- Halogenated precursors (e.g., diiodo in ) necessitate stringent purification, whereas methoxy/dimethyl groups simplify isolation due to lower reactivity .

Physical and Spectral Properties

Key Observations :

- The absence of C=O bands in triazole-thiones () confirms cyclization, whereas the target compound retains quinazolinone-associated C=O .

- Example 53’s lower melting point (175–178°C) vs. iodinated derivatives (likely higher) reflects differences in crystallinity due to fluorine’s electronegativity .

Q & A

Basic: What are the standard synthetic routes for this sulfonamide-quinazolinone hybrid compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by sulfonamide coupling. For example:

- Quinazolinone formation: Cyclization of 2-amino-4,5-dimethylbenzoic acid derivatives with thiourea or isothiocyanates under acidic reflux conditions to yield 2-mercapto-4-oxoquinazoline intermediates .

- Sulfonamide coupling: Reacting the quinazolinone intermediate with a substituted benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DMF. For regioselective N-alkylation, reflux with α-halogenated ketones is employed .

- Purification: Recrystallization from ethanol or column chromatography is used to isolate the final product .

Advanced: How can reaction conditions be optimized to mitigate low yields in the sulfonamide coupling step?

Answer:

Key optimization strategies include:

- Solvent selection: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Stoichiometry: A 1.2:1 molar ratio of quinazolinone to sulfonyl chloride minimizes side reactions .

- Catalysis: Adding catalytic triethylamine accelerates deprotonation and stabilizes intermediates .

- Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress to avoid over-reaction .

Basic: What spectroscopic methods are critical for structural validation?

Answer:

- ¹H/¹³C NMR: Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- IR spectroscopy: Detects key functional groups (C=O stretch ~1660 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .

- Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M−H]⁻ at m/z 360.0 for related analogs) .

Advanced: How can tautomerism in the quinazolinone core complicate spectral interpretation?

Answer:

The 4-oxoquinazolinone moiety exists in equilibrium between keto and enol tautomers, leading to:

- Variable NMR signals: Exchange broadening of NH protons in DMSO-d₆ .

- IR ambiguity: Absence of S–H stretches (~2500 cm⁻¹) confirms dominance of the thione tautomer .

- Resolution strategies: X-ray crystallography (e.g., for analogs like N-(4-methoxyphenyl)benzenesulfonamide) provides definitive tautomeric assignment .

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition?

Answer:

- Substituent variation: Modify methoxy, methyl, or sulfonamide groups to assess steric/electronic effects .

- Bioactivity assays: Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .

- Computational modeling: Docking studies (e.g., AutoDock Vina) correlate substituent positions with binding affinity .

Basic: What purification challenges arise during synthesis, and how are they resolved?

Answer:

- Low solubility: High-polarity intermediates may require gradient recrystallization (e.g., ethanol/water mixtures) .

- Byproduct removal: Silica gel chromatography with ethyl acetate/hexane eluents isolates the target compound .

- Hygroscopicity: Drying under vacuum (40–50°C) prevents moisture absorption in sulfonamide derivatives .

Advanced: How to address contradictory bioactivity data across analogs?

Answer:

- Control experiments: Verify assay consistency (e.g., enzyme batch stability, buffer pH effects) .

- Physicochemical profiling: Measure logP (octanol/water) and solubility to rule out bioavailability artifacts .

- Crystallographic analysis: Compare active/inactive analogs to identify critical binding motifs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves and fume hoods due to potential sulfonamide toxicity .

- Waste disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced: How to scale up synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.